![molecular formula C25H30N2O5 B3025751 2-[(2S)-2-[[(1S)-1-(乙氧羰基)-3-苯基-d5-丙基]氨基]-1-氧代丙基]-1,2,3,4-四氢-3-异喹啉甲酸](/img/structure/B3025751.png)
2-[(2S)-2-[[(1S)-1-(乙氧羰基)-3-苯基-d5-丙基]氨基]-1-氧代丙基]-1,2,3,4-四氢-3-异喹啉甲酸
描述
喹那普利-d5: 是一种氘代形式的喹那普利,喹那普利是一种血管紧张素转化酶 (ACE) 抑制剂。 喹那普利-d5 主要用作气相色谱 (GC) 或液相色谱-质谱 (LC-MS) 定量喹那普利的内标 。喹那普利本身是前药,在体内转化为其活性形式,即喹那普利拉特。 它通常用于治疗高血压、心力衰竭和糖尿病肾病 .
科学研究应用
喹那普利-d5 广泛应用于科学研究,特别是在以下领域:
分析化学: 用作 GC 和 LC-MS 中定量喹那普利的内标
药代动力学: 通过提供稳定的同位素参考,有助于研究喹那普利的药代动力学性质.
心血管研究: 用于与高血压、心力衰竭和其他心血管疾病相关的研究.
药物开发: 帮助开发和验证新药物制剂的分析方法.
作用机制
喹那普利-d5 与喹那普利一样,抑制血管紧张素转化酶 (ACE)。这种酶催化血管紧张素 I 转化为血管紧张素 II,血管紧张素 II 是一种强效的血管收缩剂。 通过抑制 ACE,喹那普利-d5 降低血管紧张素 II 的水平,导致血管舒张和血压降低 。 主要分子靶标是 ACE 酶,途径涉及肾素-血管紧张素-醛固酮系统 .
生化分析
Biochemical Properties
Quinapril-d5, like its non-deuterated form, is expected to interact with ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure . By inhibiting ACE, Quinapril-d5 reduces the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Cellular Effects
Quinapril-d5 is expected to exert similar cellular effects as Quinapril. It has been shown that Quinapril improves ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of quinaprilat, the active metabolite of Quinapril, to both tissue and plasma ACE . This binding inhibits the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure .
Molecular Mechanism
The molecular mechanism of action of Quinapril-d5 involves the inhibition of ACE . By binding to ACE, Quinapril-d5 prevents the conversion of angiotensin I to angiotensin II . This leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . The binding of Quinapril-d5 to ACE is likely to involve interactions with key amino acid residues within the active site of the enzyme .
Temporal Effects in Laboratory Settings
Based on the known properties of Quinapril, it can be inferred that the effects of Quinapril-d5 would be observed shortly after administration and would persist for a duration consistent with the pharmacokinetics of the drug .
Dosage Effects in Animal Models
The effects of Quinapril-d5 at different dosages in animal models have not been specifically studied. Studies on Quinapril have shown that its effects are dose-dependent . Higher doses of Quinapril result in a greater reduction in blood pressure, but may also increase the risk of adverse effects .
Metabolic Pathways
Quinapril-d5 is expected to undergo the same metabolic pathway as Quinapril. After absorption, Quinapril is rapidly de-esterified to quinaprilat, the active diacid metabolite . This conversion is likely to involve esterases and other enzymes present in the liver .
Transport and Distribution
Based on the properties of Quinapril, it can be inferred that Quinapril-d5 would be distributed throughout the body via the bloodstream, reaching tissues where ACE is present .
Subcellular Localization
Given that its target, ACE, is a membrane-bound enzyme, it is likely that Quinapril-d5 would localize to the cell membrane where it could interact with ACE .
准备方法
合成路线和反应条件: 喹那普利-d5 的合成涉及将氘原子掺入喹那普利分子中。一种常见的方法包括使 (2S,4S)-2-(4-甲基-2,5-二氧代-恶唑烷-3-基)-4-苯基-丁酸乙酯与 (3S)-1,2,3,4-四氢-异喹啉-3-羧酸叔丁酯反应生成喹那普利叔丁酯。 然后使该中间体与酸反应生成喹那普利或喹那普利的酸加成盐 .
工业生产方法: 喹那普利-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及仔细控制反应条件,以确保高产率和纯度。 在工业合成中,使用氘代试剂和溶剂对于实现所需的同位素标记至关重要 .
化学反应分析
反应类型: 喹那普利-d5 经历各种化学反应,包括:
水解: 喹那普利-d5 可以水解生成喹那普利拉特-d5,即活性代谢物。
常用试剂和条件:
水解: 通常在酸性或碱性条件下于水溶液中进行。
环化: 通常涉及在回流下用合适的催化剂加热.
主要产物:
喹那普利拉特-d5: 通过水解生成。
二酮哌嗪衍生物: 通过环化生成.
相似化合物的比较
类似化合物:
赖诺普利: 另一种用于治疗高血压和心力衰竭的 ACE 抑制剂.
氨氯地平: 一种钙通道阻滞剂,用于类似的适应症,但作用机制不同.
喹那普利-d5 的独特性: 喹那普利-d5 的独特性在于其氘标记,这提供了增强的稳定性,并允许在分析研究中进行精确的定量。 这种同位素标记使其在药代动力学和药效学研究中特别有价值 .
属性
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-BNPIMZLHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


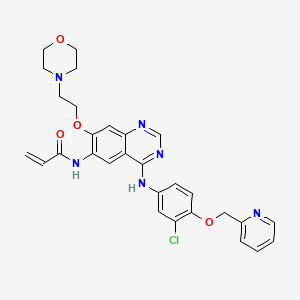
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)


![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)
![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
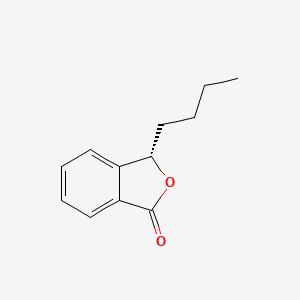
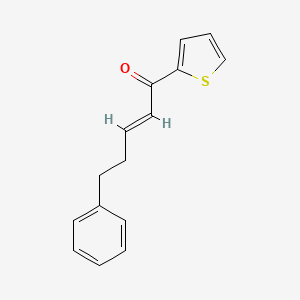
![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

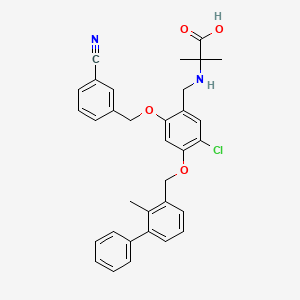
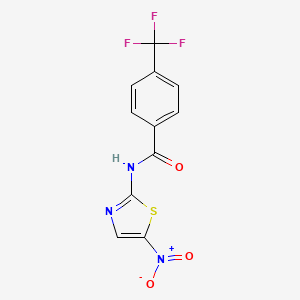
![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
